

[4-(2-Methylpropyl)phenyl]methanol CAS number 110319-85-2

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Compound of Interest

Compound Name: [4-(2-Methylpropyl)phenyl]methanol

Cat. No.: B042470

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An In-depth Technical Guide to **[4-(2-Methylpropyl)phenyl]methanol** (CAS 110319-85-2)

This technical guide provides a comprehensive overview of **[4-(2-Methylpropyl)phenyl]methanol**, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and relevant biological context.

Chemical Identity and Properties

[4-(2-Methylpropyl)phenyl]methanol, also known as (4-isobutylphenyl)methanol or 4-(2-methylpropyl)benzenemethanol, is an aromatic alcohol. Its structure features a benzyl alcohol core with an isobutyl substituent at the para position of the benzene ring. This combination of a reactive hydroxyl group and a lipophilic isobutyl group makes it a valuable building block in organic synthesis.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	110319-85-2	N/A
Molecular Formula	C ₁₁ H ₁₆ O	N/A
Molecular Weight	164.24 g/mol	N/A
IUPAC Name	[4-(2-methylpropyl)phenyl]methanol	N/A
Synonyms	(4-Isobutylphenyl)methanol, 4-(2-Methylpropyl)benzenemethanol, I, 4-iso-Butylbenzyl alcohol	N/A
Physical Form	Liquid	N/A
Predicted XlogP	2.8	[1]

Table 2: Safety Information

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Spectroscopic Data (Predicted)

While a complete set of experimentally verified spectra for **[4-(2-Methylpropyl)phenyl]methanol** is not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted NMR Spectral Data

Nucleus	Predicted			
	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
¹ H NMR	~7.2-7.3	d	2H	Ar-H (ortho to CH ₂ OH)
~7.1	d	2H		Ar-H (ortho to isobutyl)
~4.6	s	2H		-CH ₂ OH
~2.45	d	2H		Ar-CH ₂ -CH(CH ₃) ₂
~1.85	m	1H		-CH(CH ₃) ₂
~1.7 (broad)	s	1H		-OH
~0.9	d	6H		-CH(CH ₃) ₂
¹³ C NMR	~141	s		Ar-C (ipso, attached to isobutyl)
~139	s			Ar-C (ipso, attached to CH ₂ OH)
~129	d			Ar-CH
~127	d			Ar-CH
~65	t			-CH ₂ OH
~45	t			Ar-CH ₂ -
~30	d			-CH(CH ₃) ₂
~22	q			-CH(CH ₃) ₂

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 164$. Key fragmentation patterns for benzyl alcohols include

the loss of a hydroxyl radical (-OH) to give a fragment at $m/z = 147$, and the loss of the hydroxymethyl group (-CH₂OH) to yield a fragment at $m/z = 133$.^{[2][3][4]} A prominent peak at $m/z = 91$, corresponding to the tropylium ion, is also anticipated.^[2]

Infrared (IR) Spectroscopy: The IR spectrum of **[4-(2-Methylpropyl)phenyl]methanol** is predicted to exhibit characteristic absorption bands for the hydroxyl and aromatic functionalities. A broad band around 3350 cm^{-1} would correspond to the O-H stretching vibration of the alcohol.^[5] C-H stretching vibrations of the aromatic ring and the alkyl chain would appear in the $2850\text{-}3100\text{ cm}^{-1}$ region. The C-O stretching of the primary alcohol is expected around $1030\text{-}1050\text{ cm}^{-1}$.^{[6][7][8][9]}

Experimental Protocols

Synthesis

A plausible and common method for the synthesis of **[4-(2-Methylpropyl)phenyl]methanol** is the reduction of the corresponding aldehyde, 4-isobutylbenzaldehyde.

Protocol: Reduction of 4-Isobutylbenzaldehyde with Sodium Borohydride^[10]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isobutylbenzaldehyde (1 equivalent) in methanol or ethanol.
- **Reduction:** Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.
- **Extraction:** Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **[4-(2-Methylpropyl)phenyl]methanol**.

An alternative route involves the reduction of 4-isobutylbenzoic acid.[\[11\]](#)

Protocol: Reduction of 4-Isobutylbenzoic Acid with Lithium Aluminum Hydride (LiAlH₄)[\[12\]](#)

- Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
- Addition of Substrate: Dissolve 4-isobutylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
- Quenching: Cool the reaction mixture to 0°C and quench by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Filtration and Extraction: A granular precipitate will form. Filter the solid and wash it thoroughly with THF or ethyl acetate. Collect the filtrate and extract the aqueous layer with ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **[4-(2-Methylpropyl)phenyl]methanol** can be purified by flash column chromatography.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol: Purification by Flash Column Chromatography

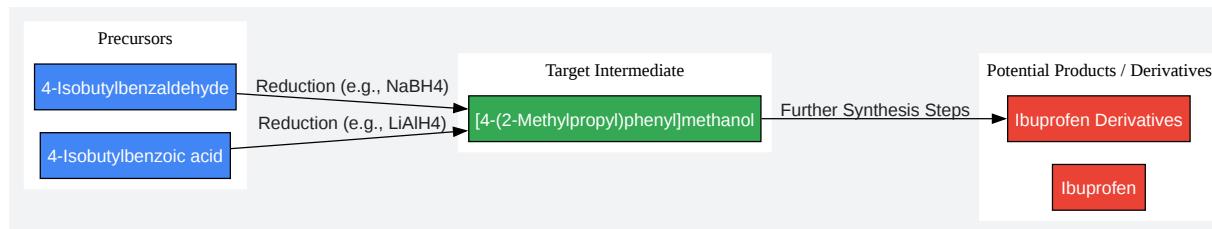
- Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system, such as a mixture of heptane and ethyl acetate.

- **Sample Loading:** Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the packed column.
- **Elution:** Elute the column with a gradient of ethyl acetate in heptane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Concentration:** Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **[4-(2-Methylpropyl)phenyl]methanol**.

Applications in Drug Development

[4-(2-Methylpropyl)phenyl]methanol serves as a key intermediate in the synthesis of various pharmaceutical compounds.^{[16][17][18]} The isobutylphenyl moiety is a critical pharmacophore in a number of non-steroidal anti-inflammatory drugs (NSAIDs).

The most notable application is in the synthesis of Ibuprofen and its derivatives. Ibuprofen, 2-(4-isobutylphenyl)propanoic acid, is a widely used NSAID. While several industrial syntheses of Ibuprofen have been developed, some routes may involve intermediates that are structurally related to **[4-(2-Methylpropyl)phenyl]methanol**. Furthermore, this alcohol can be a starting material for the synthesis of novel Ibuprofen analogs and other potential drug candidates.^[19]



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Caption: Synthetic utility of **[4-(2-Methylpropyl)phenyl]methanol**.

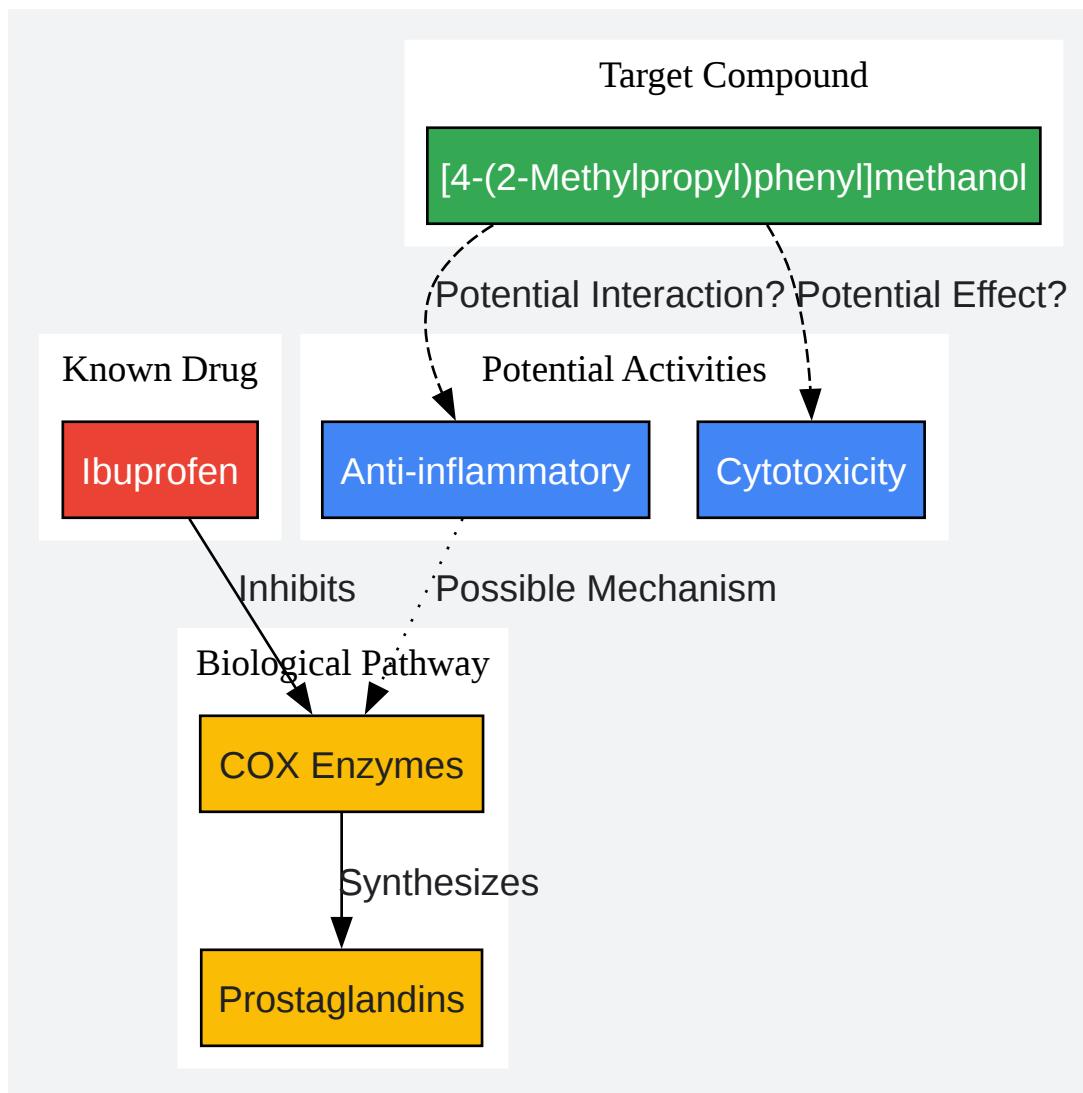
Biological Activity and Signaling Pathways (Prospective Analysis)

There is currently no direct experimental data available on the biological activity or the specific signaling pathways modulated by **[4-(2-Methylpropyl)phenyl]methanol**. However, its structural relationship to Ibuprofen and its metabolites suggests potential areas for investigation.

Ibuprofen primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking prostaglandin synthesis.^[20] The metabolism of Ibuprofen in humans is extensive, leading to hydroxylated and carboxylated derivatives.^{[1][21][22]} While **[4-(2-Methylpropyl)phenyl]methanol** is not a direct metabolite of Ibuprofen, compounds with similar structural motifs are known to possess biological activity. For instance, some studies have investigated the cytotoxicity of Ibuprofen derivatives against cancer cell lines.^{[19][23][24][25]}

Given this context, future research could explore whether **[4-(2-Methylpropyl)phenyl]methanol** exhibits any of the following activities:

- Anti-inflammatory effects: Although likely weaker than Ibuprofen, it could possess some COX inhibitory activity.
- Cytotoxicity: Its potential effects on various cell lines, particularly cancer cells, could be investigated.
- Metabolic stability and potential as a pro-drug: Its conversion to other active compounds *in vivo* could be a subject of study.

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Caption: Prospective biological relevance of the target compound.

Conclusion

[4-(2-Methylpropyl)phenyl]methanol is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals, particularly those containing the 4-isobutylphenyl scaffold. While direct experimental data on its biological properties are scarce, its structural similarity to well-known drugs like Ibuprofen suggests promising avenues for future research. The experimental protocols outlined in this guide, derived from established chemical literature for similar compounds, provide a solid foundation for its synthesis and purification, enabling further investigation into its chemical and biological characteristics.

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